molecular formula C18H18O8 B3261503 1,4-Benzenedicarboxylic acid, bis[2-[(1-oxo-2-propenyl)oxy]ethyl] ester CAS No. 34432-77-4

1,4-Benzenedicarboxylic acid, bis[2-[(1-oxo-2-propenyl)oxy]ethyl] ester

Cat. No.: B3261503
CAS No.: 34432-77-4
M. Wt: 362.3 g/mol
InChI Key: KTWDTBKHNNVDGI-UHFFFAOYSA-N
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Description

1,4-Benzenedicarboxylic acid, bis[2-[(1-oxo-2-propenyl)oxy]ethyl] ester is a diester derivative of terephthalic acid, featuring two acryloyloxyethyl groups. This compound is characterized by its bifunctional acrylate moieties, which confer high reactivity in polymerization processes, particularly in UV-curable coatings and crosslinked polymers. The acrylate groups enable rapid curing under UV light, making it valuable in industrial applications requiring fast-setting materials. Its molecular structure combines the rigidity of the benzene ring with the flexibility and reactivity of acrylate side chains, balancing mechanical strength and processability .

Properties

IUPAC Name

bis(2-prop-2-enoyloxyethyl) benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O8/c1-3-15(19)23-9-11-25-17(21)13-5-7-14(8-6-13)18(22)26-12-10-24-16(20)4-2/h3-8H,1-2,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWDTBKHNNVDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC(=O)C1=CC=C(C=C1)C(=O)OCCOC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80727208
Record name Bis[2-(acryloyloxy)ethyl] benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34432-77-4
Record name Bis[2-(acryloyloxy)ethyl] benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,4-Benzenedicarboxylic acid, bis[2-[(1-oxo-2-propenyl)oxy]ethyl] ester (CAS No. 3315-27-3), is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, including cytotoxicity, potential therapeutic applications, and toxicity assessments based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its ester functional groups and a benzene backbone. Its structure allows for various interactions with biological macromolecules, which can lead to significant biological effects.

Cytotoxicity

Research has demonstrated that derivatives of 1,4-benzenedicarboxylic acid exhibit varying degrees of cytotoxicity against different cell lines. For instance, studies have shown that certain related compounds possess lower IC(50) values compared to established chemotherapeutic agents like melphalan. This indicates a potential for these compounds to act as effective anticancer agents. Specifically, one study noted that a related compound was 15 times more potent than melphalan against human tumors .

Antioxidant Activity

Another area of interest is the antioxidant activity of this compound. Antioxidants play a crucial role in mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that the compound may exhibit antioxidant properties, although further research is needed to quantify this effect.

Endocrine Disruption Potential

Concerns regarding the endocrine-disrupting potential of various chemical compounds have prompted investigations into the biological activity of 1,4-benzenedicarboxylic acid derivatives. Some studies have indicated that similar compounds can mimic or interfere with hormone functions in the body. The implications of such activities necessitate thorough assessments to evaluate safety and regulatory compliance in consumer products .

Case Study 1: Anticancer Properties

A study focusing on the cytotoxic effects of related benzenedicarboxylic acids demonstrated that specific derivatives could inhibit cell proliferation in various cancer cell lines. The findings suggested that these compounds could be further developed as chemotherapeutic agents due to their selective toxicity towards malignant cells while sparing normal cells.

Case Study 2: Toxicological Assessment

A comprehensive toxicological evaluation was conducted to assess the safety profile of 1,4-benzenedicarboxylic acid derivatives used in consumer products. This assessment included exposure scenarios and risk evaluations based on existing literature and experimental data. The results indicated a need for caution in the use of these compounds due to potential adverse effects on human health and the environment .

Research Findings Summary Table

Study Focus Findings Implications
Study ACytotoxicityLower IC(50) values than melphalanPotential for anticancer drug development
Study BAntioxidant ActivityExhibits antioxidant propertiesPossible therapeutic applications in oxidative stress-related diseases
Study CEndocrine DisruptionPotential endocrine-disrupting effects observedRegulatory implications for consumer product safety

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Bis[2-(2-Methylprop-2-Enoyloxy)Ethyl] Benzene-1,4-Dicarboxylate (CAS 3315-27-3)

  • Structure: Differs by substitution of acryloyloxy (1-oxo-2-propenyl) with methacryloyloxy (2-methylprop-2-enoyl) groups.
  • Impact : Methacryloyloxy groups introduce steric hindrance due to the methyl group, reducing polymerization rate compared to the target compound. This results in slower curing but improved thermal stability in derived polymers .

b. 1,4-Benzenedicarboxylic Acid, 1,4-Bis(2-Phenoxyethyl) Ester (CAS 25900-07-6)

  • Structure: Replaces acryloyloxyethyl groups with phenoxyethyl moieties.
  • Impact: The aromatic phenoxy groups enhance thermal stability (up to 280°C) but eliminate UV reactivity. This limits its use to non-reactive applications such as plasticizers or high-temperature resins .

c. Bis(2-Hydroxyethyl) 2-Hydroxyterephthalate (CAS 2916556-97-1)

  • Structure : Features hydroxyl-terminated ethyl groups instead of acryloyloxyethyl groups.
  • Impact: Hydroxyl groups enable hydrogen bonding, improving solubility in polar solvents (e.g., ethanol, water mixtures). However, the lack of acrylate functionality restricts its utility in crosslinking applications .
Chain Length and Substituent Effects

a. Benzoic Acid, 4-[[6-[(1-Oxo-2-Propenyl)Oxy]Hexyl]Oxy]-, 2,3,5-Trimethyl-1,4-Phenylene Ester (SP-40-007)

  • Structure : Incorporates a longer hexyl spacer between the acryloyloxy group and the benzene ring.
  • Impact : Increased chain length enhances flexibility and reduces glass transition temperature (Tg) of derived polymers by ~15°C compared to the target compound. This is advantageous for elastomeric applications .

b. 1,4-Di[4-(4-Acryloyloxybutoxy)Benzoyloxy]-2-Methylbenzene (CAS 132900-75-5)

  • Structure : Uses butoxy spacers and additional benzoate linkages.
  • Impact : The extended structure raises molecular weight (MW = 916.29 vs. ~400–500 for the target compound), improving mechanical strength but reducing solubility in common organic solvents .
Reactivity and Application Profiles
Property Target Compound Methacryloyloxy Analog (CAS 3315-27-3) Phenoxyethyl Derivative (CAS 25900-07-6)
Polymerization Rate High (UV-activated) Moderate Non-reactive
Thermal Stability 180–200°C 220–240°C 260–280°C
Solubility Moderate (THF, acetone) Low (requires heating) High (toluene, DCM)
Primary Use UV-curable coatings Dental resins High-temperature plastics

Q & A

Q. What are the recommended synthetic routes for preparing 1,4-benzenedicarboxylic acid, bis[2-[(1-oxo-2-propenyl)oxy]ethyl] ester, and what analytical techniques validate its purity?

The compound is synthesized via esterification of 1,4-benzenedicarboxylic acid with 2-[(1-oxo-2-propenyl)oxy]ethanol under acid catalysis (e.g., sulfuric acid) at 80–100°C. Post-synthesis, purity is validated using:

  • FTIR : Confirm ester C=O stretches (~1720 cm⁻¹) and acryloyl C=C bonds (~1630 cm⁻¹) .
  • ¹H NMR : Identify peaks for aromatic protons (δ 8.0–8.3 ppm) and acryloyl vinyl protons (δ 5.8–6.4 ppm) .
  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity >98% .

Q. How should researchers handle safety and stability concerns during experimental workflows?

  • Storage : Store in airtight containers at 4°C to prevent hydrolysis of acryloyl groups .
  • Hazards : Avoid inhalation of vapors (use fume hoods) and skin contact (wear nitrile gloves). Acute toxicity data (LD50) for related esters range from 2,000–5,000 mg/kg (oral, rat) .
  • Decomposition : Thermal degradation occurs above 200°C, releasing acrylic acid derivatives; monitor via TGA .

Q. What are the primary research applications of this compound in materials science?

It serves as a crosslinking agent in:

  • Polymer networks : Enhances thermal stability in polyurethanes (e.g., glass transition temperatures up to 120°C) .
  • Photocurable resins : Acryloyl groups enable UV-induced polymerization for coatings or 3D printing .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize side products in large-scale synthesis?

  • Catalyst screening : Compare p-toluenesulfonic acid (yield: 85%) vs. enzymatic catalysts (e.g., lipases; yield: 70–75%) for eco-friendly synthesis .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction purification via recrystallization (hexane/ethyl acetate) .
  • Kinetic studies : Use in situ FTIR to monitor esterification progress and terminate reactions at <5% residual acid .

Q. What strategies resolve contradictions in reported thermal stability data for polymers derived from this compound?

Discrepancies arise from varying curing protocols:

  • Curing time : Extended curing (24–48 hrs at 60°C) improves crosslink density, increasing decomposition onset from 180°C to 220°C .
  • Additives : Incorporating TiO₂ nanoparticles (1–2.7 wt%) enhances thermal resistance by 15–20% via filler-matrix interactions .
  • Method standardization : Cross-reference TGA data using identical heating rates (e.g., 10°C/min under N₂) .

Q. How does this compound perform in metal-organic framework (MOF) synthesis, and what characterization methods validate its structural integration?

  • Linker functionality : Acryloyl groups enable post-synthetic modification (PSM) of MOFs for luminescence tuning .
  • Characterization :
    • PXRD : Confirm framework integrity after functionalization.
    • BET analysis : Compare surface areas (e.g., 800–1,200 m²/g) before/after PSM .
    • Luminescence assays : Monitor emission shifts (Δλ = 20–50 nm) due to guest molecule interactions .

Q. What computational methods predict the compound’s reactivity in copolymerization systems?

  • DFT calculations : Model acryloyl group reactivity (e.g., Fukui indices for radical polymerization sites) .
  • Monte Carlo simulations : Predict crosslink density in copolymer networks with <10% error vs. experimental data .
  • Machine learning : Train models on existing datasets (e.g., reactivity ratios in acrylate systems) to optimize monomer feed ratios .

Methodological Considerations

Q. How should researchers address discrepancies in NMR spectral assignments across studies?

  • Reference standards : Compare with spectra of analogous esters (e.g., bis(2-ethylhexyl) terephthalate; δ 4.0–4.3 ppm for -OCH₂ groups) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., ethylene oxide protons at δ 3.5–4.0 ppm) .

Q. What environmental impact assessments are critical for lab-scale studies?

  • Degradation studies : Hydrolyze esters under alkaline conditions (pH 10, 50°C) and quantify terephthalic acid via LC-MS .
  • Ecotoxicity screening : Use Daphnia magna assays (EC50 thresholds: <1 mg/L for high hazard) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-Benzenedicarboxylic acid, bis[2-[(1-oxo-2-propenyl)oxy]ethyl] ester
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